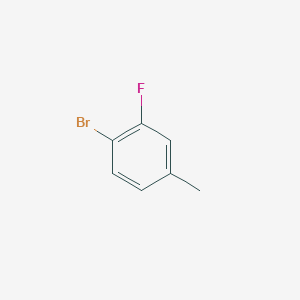

4-Bromo-3-fluorotoluene

Overview

Description

4-Bromo-3-fluorotoluene (CAS 452-74-4) is a halogenated aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by a toluene backbone substituted with bromine at the para position and fluorine at the meta position. Key physical properties include a boiling point of 95°C at 50 mmHg and a density of 1.494 g/cm³ .

This compound serves as a versatile intermediate in organic synthesis. Its bromine and fluorine substituents enable regioselective functionalization, making it valuable in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 4-fluorotoluene. The bromination is typically carried out in glacial acetic acid in the presence of iodine and iron or an iron salt, which significantly increases the yield of 3-bromo-4-fluorotoluene compared to other isomers .

Another method involves the synthesis from o-nitro-p-toluidine via a series of reactions including diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction .

Industrial Production Methods

In industrial settings, the bromination of 4-fluorotoluene is often preferred due to its simplicity and high yield. The reaction is carried out in glacial acetic acid with iodine and iron or an iron salt as catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms on the aromatic ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Coupling Reactions: Products are typically biaryl compounds, which are important in pharmaceuticals and materials science.

Scientific Research Applications

4-Bromo-3-fluorotoluene is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.

Material Science: It is used in the preparation of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorotoluene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. The presence of bromine and fluorine atoms on the aromatic ring makes it a versatile compound for various substitution and coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-3-methoxy-toluene

- Synthesis : Derived from 4-bromo-3-fluorotoluene via nucleophilic aromatic substitution (fluorine replaced by methoxy using NaOMe) .

- Key Differences :

- Electronic Effects : The methoxy group (-OMe) is electron-donating, activating the ring toward electrophilic substitution, whereas fluorine is electron-withdrawing.

- Reactivity : Methoxy directs subsequent reactions (e.g., chlorosulfonation) to specific positions, altering synthetic pathways compared to the parent compound.

- Applications : Intermediate in sulfonamide-based drug candidates .

4-Bromo-2-fluorotoluene (CAS 51436-99-8)

- Structural Isomer : Bromine (para) and fluorine (ortho) positions differ.

- Physical Properties : Boiling point 68°C at 8 mmHg , density 1.50 g/cm³ .

3-Bromo-4-fluorotoluene (CAS 452-62-0)

- Structural Isomer : Bromine (meta) and fluorine (para) positions reversed.

4-Bromo-3-nitrotoluene (CAS 5326-34-1)

- Functional Group: Nitro (-NO₂) replaces fluorine.

- Electronic Effects : The nitro group is strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions (meta to nitro).

- Applications : Used in reduction reactions or as a precursor for amines .

4-Bromo-3-methylaniline (CAS 6933-10-4)

- Functional Group: Amino (-NH₂) replaces fluorine.

- Electronic Effects: Amino is electron-donating, activating the ring for electrophilic substitution.

- Physical Properties : Melting point 80–82°C , boiling point 240°C .

- Applications : Intermediate in dyes and pharmaceuticals.

4-Fluoro-3-phenoxytoluene

- Synthesis: Produced from 3-bromo-4-fluoro-toluene via copper-catalyzed coupling with phenol salts .

- Key Differences: The phenoxy group introduces steric bulk and alters solubility, making it suitable for agrochemical applications .

Data Tables

Table 1: Physical Properties of this compound and Analogs

| Compound | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | 452-74-4 | C₇H₆BrF | 189.02 | 95 (50 mmHg) | 1.494 |

| 4-Bromo-2-fluorotoluene | 51436-99-8 | C₇H₆BrF | 189.02 | 68 (8 mmHg) | 1.50 |

| 3-Bromo-4-fluorotoluene | 452-62-0 | C₇H₆BrF | 189.02 | Not reported | Not reported |

| 4-Bromo-3-nitrotoluene | 5326-34-1 | C₇H₆BrNO₂ | 216.03 | >110 | 1.578 |

| 4-Bromo-3-methylaniline | 6933-10-4 | C₇H₈BrN | 186.05 | 240 | 1.038 |

Research Findings

- Electronic Effects: Fluorine’s electron-withdrawing nature in this compound enhances the leaving group ability of bromine in cross-coupling reactions, outperforming methoxy or amino analogs in Suzuki-Miyaura reactions .

- Steric Considerations : Ortho-substituted analogs (e.g., 4-bromo-2-fluorotoluene) exhibit reduced reactivity due to steric hindrance .

- Synthetic Utility: Derivatives like 4-bromo-3-methylaniline and 4-fluoro-3-phenoxytoluene highlight the compound’s versatility in generating diverse functional groups for targeted applications .

Biological Activity

4-Bromo-3-fluorotoluene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a toluene ring. Its molecular formula is C₇H₆BrF, with a molecular weight of 189.02 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

This compound can be synthesized through various methods, often involving the bromination of 4-fluorotoluene in the presence of solvents like glacial acetic acid and catalysts such as iodine and iron . The synthesis process typically yields a mixture of isomers, with this compound being one of the products.

Anti-inflammatory Potential

The compound has been explored as a potential building block for synthesizing anti-inflammatory drugs. Its structural features may contribute to interactions with biological targets involved in inflammatory pathways. Similar compounds have been shown to inhibit enzymes that play critical roles in inflammation, suggesting that this compound could serve as a precursor for more complex anti-inflammatory agents.

The exact mechanism of action for this compound remains largely uncharacterized. However, its reactivity due to the presence of bromine and fluorine suggests it may interact with nucleophiles or electrophiles in biological systems, potentially influencing cellular signaling pathways and enzyme activities .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences and potential biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Chloro-3-fluorotoluene | C₇H₆ClF | Antimicrobial, anti-inflammatory |

| 4-Bromo-2-fluorotoluene | C₇H₆BrF | Limited studies; potential for drug development |

| 3-Bromo-4-fluorotoluene | C₇H₆BrF | Antimicrobial properties noted |

This comparative analysis highlights how variations in halogen substituents can influence biological activity, indicating that this compound may possess unique properties worth exploring further.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Fluorinated Drug Development : Studies have shown that fluorinated compounds can improve pharmacokinetic properties, enhancing absorption and metabolism. This suggests that this compound could be a valuable scaffold for developing new therapeutic agents.

- Enzyme Inhibition Studies : Research into similar compounds has demonstrated their ability to inhibit enzymes involved in disease processes. This opens avenues for investigating whether this compound could exhibit similar enzyme-inhibitory effects.

Q & A

Q. What are the established synthetic pathways for 4-Bromo-3-fluorotoluene, and how do reaction conditions influence yield?

Basic Answer:

A widely cited method involves diazotization of 3-fluoro-4-methylaniline followed by bromination using tert-butyl nitrite in acetonitrile at 80–90°C. Yields (~60–70%) depend on precise temperature control and reagent stoichiometry . Alternative routes include direct bromination of 3-fluorotoluene using bromine in the presence of Lewis acids (e.g., FeBr₃), though selectivity for the 4-position requires careful optimization .

Advanced Considerations:

For higher regioselectivity, microwave-assisted synthesis or flow chemistry can reduce side reactions. Kinetic studies using in-situ FTIR or Raman spectroscopy help monitor intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) for this compound?

Basic Answer:

Discrepancies in boiling points (e.g., 95°C at 50 mmHg vs. 215–220°C at atmospheric pressure) arise from measurement under different pressures. Researchers should cross-reference data with pressure-normalized values and verify purity via GC-MS or HPLC .

Advanced Analysis:

Thermogravimetric analysis (TGA) under controlled vacuum conditions can clarify decomposition vs. boiling behavior. Computational methods (e.g., COSMO-RS) predict physicochemical properties and identify outliers in experimental datasets .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do fluorine/bromine isotopes complicate interpretation?

Basic Answer:

¹H/¹³C NMR, FTIR, and GC-MS are essential. Fluorine (¹⁹F) coupling in NMR splits signals (e.g., aromatic protons show doublets, J ≈ 8–12 Hz), while bromine’s isotopic pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) creates distinct mass spectral peaks .

Advanced Challenges:

High-resolution ¹⁹F NMR and 2D techniques (HSQC, HMBC) resolve overlapping signals. Isotopic editing in MS/MS experiments differentiates bromine-containing fragments from background noise .

Q. What strategies mitigate by-product formation during Suzuki-Miyaura couplings involving this compound?

Advanced Answer:

By-products like debrominated or homo-coupled products arise from competing oxidative addition pathways. Strategies include:

- Using Pd(OAc)₂ with SPhos ligand for enhanced selectivity.

- Lowering reaction temperatures (≤60°C) and employing degassed solvents to suppress radical pathways.

- Adding silver(I) additives to stabilize reactive intermediates .

Q. How does this compound serve as a precursor in medicinal chemistry?

Basic Answer:

It is a key intermediate for fluorinated bioactive molecules. For example, it can undergo cross-coupling to introduce aryl groups into kinase inhibitors or undergo nucleophilic substitution to generate fluorinated analogs of neurotransmitters .

Advanced Application:

In PET tracer development, bromine can be replaced via isotopic exchange (¹⁸F for Br) to create radiolabeled probes. Optimizing leaving-group reactivity and minimizing defluorination are critical for high radiochemical yields .

Q. What safety protocols are essential when handling this compound in the laboratory?

Basic Answer:

Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as harmful (WGK 2) and may release toxic fumes (HBr, HF) upon decomposition. Store under inert gas (N₂) at 2–8°C to prevent oxidation .

Advanced Risk Management:

Implement real-time gas monitoring (e.g., FTIR for HBr detection) during large-scale reactions. Neutralize waste with aqueous NaHCO₃ before disposal .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution to predict regioselectivity in further functionalization. Solvent effects (e.g., acetonitrile’s polarity) are simulated using COSMO to refine reaction mechanisms .

Q. What analytical methods validate the purity of this compound for catalysis studies?

Basic Answer:

GC-MS (≥98% purity) and ¹H NMR (integration of aromatic vs. aliphatic protons) are standard. Trace metal analysis (ICP-MS) ensures absence of catalyst poisons (e.g., Fe, Cu) .

Advanced Quality Control:

Chiral HPLC separates enantiomers if asymmetric synthesis is involved. X-ray crystallography confirms molecular structure and detects polymorphic forms .

Q. Why do fluorinated toluenes like this compound exhibit unique electronic properties in material science?

Advanced Answer:

The electron-withdrawing fluorine and bromine substituents lower the HOMO/LUMO gap, enhancing charge transport in organic semiconductors. Applications include OLEDs and photovoltaic devices, where substituent positioning tunes bandgap and solubility .

Q. How can researchers address low yields in Ullmann-type couplings using this compound?

Advanced Answer:

Optimize copper catalyst loading (10–20 mol% CuI) and ligand (e.g., 1,10-phenanthroline). Microwave irradiation (120°C, 30 min) accelerates reaction kinetics. Solvent choice (DMA vs. DMF) influences catalyst stability and product solubility .

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFNGVGRINFJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341466 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-74-4 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.